molecular formula C13H17NO4 B1282423 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 99907-84-3

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1282423
CAS No.: 99907-84-3
M. Wt: 251.28 g/mol
InChI Key: SVFFDKYNFVUNGU-UHFFFAOYSA-N
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Description

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H17NO4. This compound is characterized by its tetrahydronaphthalene core, which is substituted with amino, methoxy, and carboxylic acid functional groups. It is a white to gray or yellow solid at room temperature and has a molecular weight of 251.28 g/mol .

Scientific Research Applications

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of amino and methoxy groups through substitution reactions. The carboxylic acid group is then introduced via oxidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as recrystallization and chromatography, to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism by which 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydronaphthalene derivatives with different substituents, such as:

Uniqueness

What sets 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-10-3-4-11(18-2)9-7-13(14,12(15)16)6-5-8(9)10/h3-4H,5-7,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFFDKYNFVUNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525894
Record name 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99907-84-3
Record name 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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